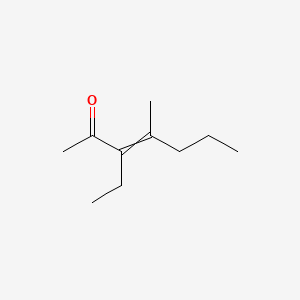
3-Hepten-2-one, 3-ethyl-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hepten-2-one, 3-ethyl-4-methyl- is an organic compound with the molecular formula C10H18O and a molecular weight of 154.2493 g/mol . It is a ketone with a double bond in its structure, making it an unsaturated compound. This compound is also known by its IUPAC name, 3-ethyl-4-methylhept-3-en-2-one .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hepten-2-one, 3-ethyl-4-methyl- can be achieved through various organic reactions. One common method involves the aldol condensation of 3-ethyl-2-pentanone with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide (NaOH) and is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of 3-Hepten-2-one, 3-ethyl-4-methyl- may involve the catalytic hydrogenation of precursor compounds. This process uses metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction, resulting in the desired ketone .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hepten-2-one, 3-ethyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic addition reactions often use reagents like hydrogen halides (HX) or halogens (X2).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
3-Hepten-2-one, 3-ethyl-4-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Hepten-2-one, 3-ethyl-4-methyl- involves its interaction with various molecular targets and pathways. As a ketone, it can act as an electrophile in chemical reactions, forming covalent bonds with nucleophiles. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hepten-2-one, 4-methyl-: Similar structure but lacks the ethyl group at the 3-position.
3-Hepten-2-one, 3-methyl-: Similar structure but lacks the ethyl group at the 4-position.
Uniqueness
3-Hepten-2-one, 3-ethyl-4-methyl- is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
54244-90-5 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
3-ethyl-4-methylhept-3-en-2-one |
InChI |
InChI=1S/C10H18O/c1-5-7-8(3)10(6-2)9(4)11/h5-7H2,1-4H3 |
Clé InChI |
PUHMMKUISPITSC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=C(CC)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















